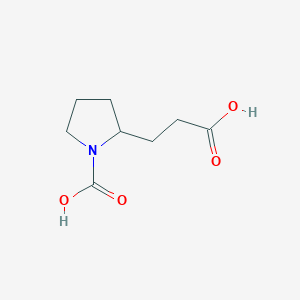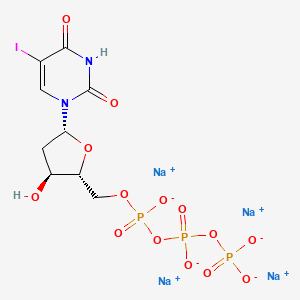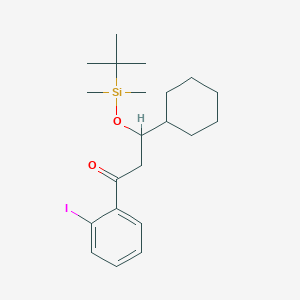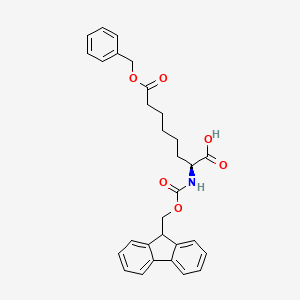
2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid typically involves the generation of azomethine ylides from dimethyl 2-(arylmethylideneamino)pentanedioates. This is achieved through the action of silver acetate and triethylamine, followed by regio- and stereoselective reactions with dipolarophiles . Another method involves the 1,3-dipolar cycloaddition of divinyl sulfone to the azomethine ylide generated from the Schiff base derived from methyl (S)-2-phthalimido-4-oxobutanoate and dimethyl glutamate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Formation of pyrrolidine-2,5-diones.
Reduction: Formation of pyrrolidine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
相似化合物的比较
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid is unique due to its dual carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, it offers additional sites for chemical modification, enhancing its versatility in synthetic applications .
属性
CAS 编号 |
857204-64-9 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
2-(2-carboxyethyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c10-7(11)4-3-6-2-1-5-9(6)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) |
InChI 键 |
RTKKRLBUUMAOSO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)

![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)

![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)
![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
